molecular formula C10H15NO2 B592247 Tert-butyl 3-ethynylazetidine-1-carboxylate CAS No. 287193-01-5

Tert-butyl 3-ethynylazetidine-1-carboxylate

Cat. No. B592247
CAS RN: 287193-01-5
M. Wt: 181.235
InChI Key: UENGYBYGCXKNRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound is colorless to yellow in its physical form and can be either a liquid or solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-ethynylazetidine-1-carboxylate is 1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-ethynylazetidine-1-carboxylate is a colorless to yellow liquid or solid . It has a molecular weight of 181.23 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl 3-ethynylazetidine-1-carboxylate: is a versatile building block in organic synthesis, particularly in the construction of bioactive molecules. Its structure allows for the introduction of the azetidine ring into various chemical entities, which is a common motif in many biologically active compounds .

Precursor to Natural Products

This compound serves as a precursor in the synthesis of natural products such as Indiacen A and Indiacen B . These natural products have been identified with potential anticancer, anti-inflammatory, and analgesic properties .

Material Science Applications

In material science, Tert-butyl 3-ethynylazetidine-1-carboxylate can be used to modify the properties of polymers and resins. By incorporating this compound, researchers can alter the thermal stability and mechanical strength of materials .

Pharmaceutical Research

The pharmaceutical industry can utilize this compound in the development of new drugs. Its unique chemical structure allows for the creation of novel pharmacophores, which can lead to the discovery of drugs with new modes of action .

Catalyst Design

Tert-butyl 3-ethynylazetidine-1-carboxylate: can be employed in the design of catalysts for chemical reactions. Its rigid structure can provide a stable framework for catalytic sites, enhancing reaction efficiency .

Agrochemical Development

In agrochemical research, this compound can be used to synthesize pesticides and herbicides. The azetidine ring can be a key component in the development of compounds that target specific pests or weeds without affecting crops .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-ethynylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGYBYGCXKNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710747
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287193-01-5
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-formylazetidine-1-carboxylate (96 g, 0.46 mol) and potassium carbonate (128 g, 0.924 mol) in methanol was added dropwise dimethyl-1-diazo-2-oxopropylphosphonate (67 g, 0.35 mol) in 1.6 L of methanol. The mixture was stirred for 2 h and filtered. The filtrate was concentrated and the residue was diluted with 800 ml of methyl-tert-butyl ether and 1 L of 5% w/w aqueous sodium bicarbonate. The layers were separated and the aqueous layer was washed with methyl-tert-butyl ether (2×500 ml). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash column chromatography to afford tert-butyl 3-ethynylazetidine-1-carboxylate.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Name
dimethyl-1-diazo-2-oxopropylphosphonate
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

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